molecular formula C12H10O4 B8733000 methyl 2-methyl-4-oxo-4H-1-benzopyran-3-carboxylate CAS No. 51751-33-8

methyl 2-methyl-4-oxo-4H-1-benzopyran-3-carboxylate

Cat. No. B8733000
CAS RN: 51751-33-8
M. Wt: 218.20 g/mol
InChI Key: WGZJRUNKEPAQHO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-4H-1-benzopyran-3-carboxylate is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
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properties

CAS RN

51751-33-8

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 2-methyl-4-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-10(12(14)15-2)11(13)8-5-3-4-6-9(8)16-7/h3-6H,1-2H3

InChI Key

WGZJRUNKEPAQHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dried flask, a solution of methyl acetoacetate (2.16 mL, 20.0 mmol) in toluene (100 mL) was treated with sodium hydride (60% mineral oil dispersion, 880 mg, 22.0 mmol). The resulting mixture was stirred at rt for 10 min, and then a solution of 2-fluorobenzoyl chloride (2.23 mL, 20.0 mmol) in toluene (50 mL) was added over about a 1 min. period. The resulting mixture was heated at reflux for 24.5 h, and then poured into water (200 mL). The mixture was extracted twice with ether (50 mL each). The combined organic phases were dried over sodium sulfate and concentrated under vacuum to provide a viscous yellow oil, which crystallized. The solid was recrystallized from a ethyl acetate/hexane solution to provide methyl 2-methyl-4-oxo-4H-chromene-3-carboxylate as off-white crystals in two crops (2.10 g, 48%). 1H NMR (400 MHz, CDCl3) δ ppm 2.53 (s, 3 H) 3.94 (s, 3 H) 7.42 (m, 2 H) 7.67 (ddd, J=8.5, 7.0, 1.8 Hz, 1 H) 8.21 (dd, J=7.9, 1.8 Hz, 1 H).
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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